N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Description
N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12ClN5O2 and its molecular weight is 329.74. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H15ClN4O
- Molecular Weight: 314.77 g/mol
This compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the pyrazine and chlorophenethyl groups contributes to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the pyrazinyl and chlorophenethyl moieties via substitution reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |
U937 (Leukemia) | 0.75 | Cell cycle arrest at G0-G1 phase |
HeLa (Cervical Cancer) | 2.41 | Disruption of DNA replication machinery |
Studies indicate that these compounds can induce apoptosis through mechanisms involving caspase activation and upregulation of pro-apoptotic factors such as p53 .
Neurological Effects
In addition to anticancer activity, some derivatives of 1,2,4-oxadiazoles have shown promise in modulating metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders:
Compound | Effect | Study Reference |
---|---|---|
N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide | Anxiolytic and antipsychotic-like properties |
These findings suggest that this compound may have therapeutic potential in treating anxiety and mood disorders by acting as a positive allosteric modulator of mGluR .
In Vivo Studies
Preliminary in vivo studies have been conducted to assess the efficacy and safety profile of this compound. For instance:
- Study on Mice with Tumor Xenografts: Mice treated with this compound showed a significant reduction in tumor size compared to control groups.
- Behavioral Tests in Rodents: In models of anxiety and depression, treated animals exhibited reduced anxiety-like behaviors in elevated plus maze tests.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-11-3-1-10(2-4-11)5-6-19-14(22)15-20-13(21-23-15)12-9-17-7-8-18-12/h1-4,7-9H,5-6H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQRARFACHGDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.